

Application Note: Precision Metabolic Flux Analysis (MFA) using D-Fructose-2-13C

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Compound of Interest

Compound Name: *D-Fructose-2-13C*

Cat. No.: *B12412488*

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Abstract & Strategic Rationale

Fructose metabolism has emerged as a critical therapeutic target in metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatocellular carcinoma (HCC). Unlike glucose, fructose bypasses the phosphofructokinase (PFK) checkpoint, fueling unregulated lipogenesis and nucleotide synthesis.

This protocol details the application of [2-13C]D-Fructose for Metabolic Flux Analysis (MFA). While [U-13C]fructose is common, the [2-13C] isotopomer is superior for specific mechanistic inquiries:

- **Hyperpolarization Compatibility:** The C2 hemiketal carbon has a long relaxation time (~16s), enabling real-time magnetic resonance metabolic imaging (MRSI).
- **Pathway Discrimination:** It allows precise atom mapping to distinguish between the fructolytic (KHK) and glycolytic (HK) utilization of fructose—a distinction vital for developing selective kinase inhibitors.

Scientific Foundation: The Dual Fate of Fructose

To design a valid MFA experiment, one must understand the bifurcation of fructose metabolism. The tracer [2-13C]Fructose reveals which "gate" the substrate enters.

The Two Entry Points

- The Hepatocyte/Kidney Route (Fructolysis):
 - Enzyme: Ketohexokinase (KHK-C).[1]
 - Mechanism: Phosphorylates Fructose
Fructose-1-Phosphate (F1P).[2][3]
 - Cleavage: Aldolase B cleaves F1P
DHAP + Glyceraldehyde.[3]
 - Flux Implication: Rapid ATP depletion; high lipogenic flux.
- The Tumor/Muscle Route (Glycolysis):
 - Enzyme: Hexokinase (HK1/HK2).
 - Mechanism: Phosphorylates Fructose
Fructose-6-Phosphate (F6P).[2][3][4][5]
 - Flux Implication: Feeds directly into standard glycolysis; regulated by PFK.

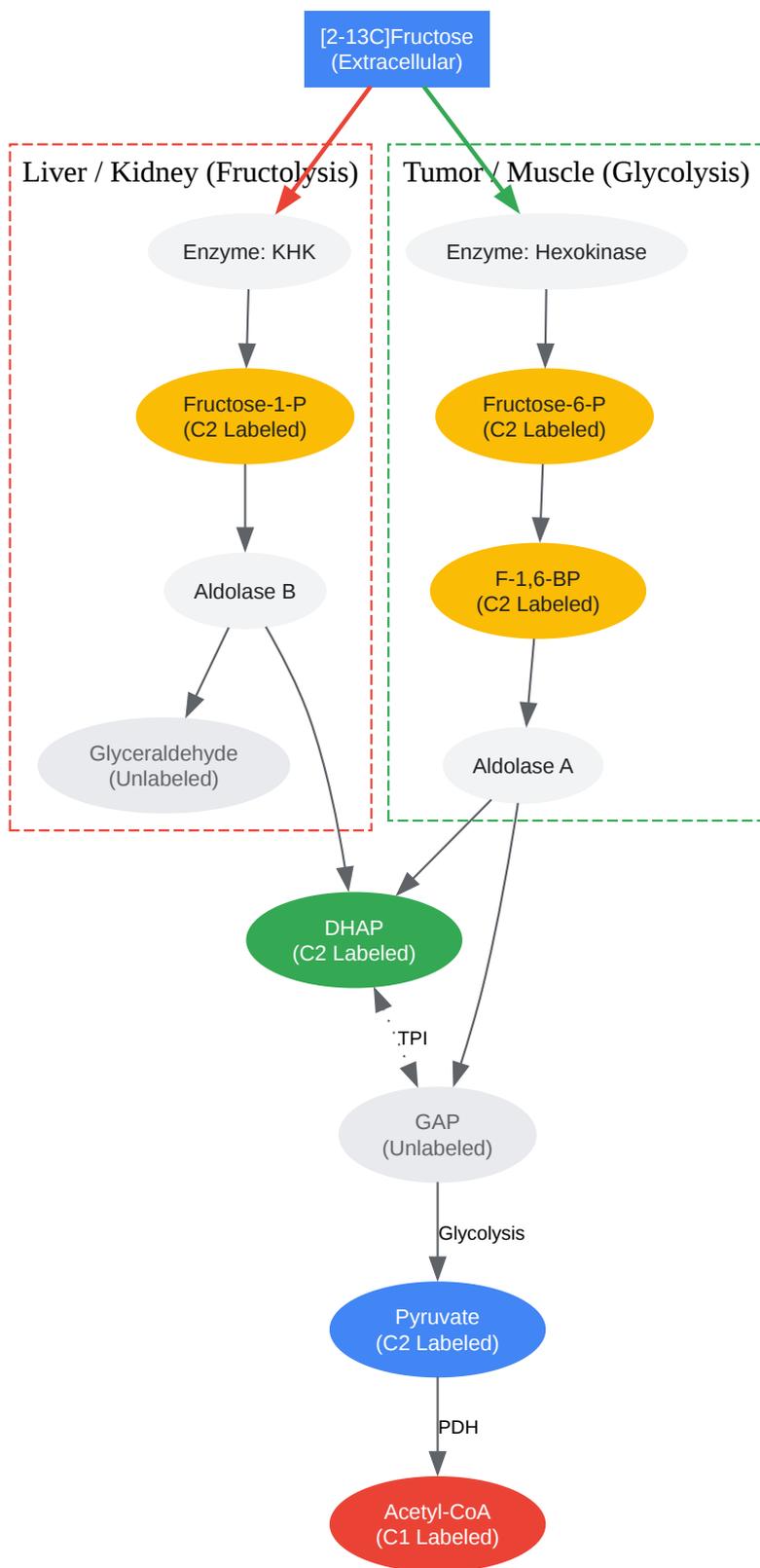
Atom Mapping Logic

The [2-13C] label provides a unique spectral signature in downstream metabolites.

- Input: Fructose (Label at C2).
- Cleavage (Aldolase A or B):
 - DHAP: Inherits C1-C3 of fructose. The C2 label becomes the carbonyl carbon (C2) of DHAP.
 - GAP/Glyceraldehyde: Inherits C4-C6 of fructose (Unlabeled).
- Isomerization: Triose Phosphate Isomerase (TPI) equilibrates DHAP

GAP.

- Result: The triose pool becomes ~50% enriched at the central carbon.
- TCA Entry:
 - Pyruvate (C2-labeled)
 - Acetyl-CoA (C1-labeled, carbonyl).
 - Detection: The C1-labeled Acetyl-CoA is easily resolved in Citrate m+1 by LC-MS.



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Figure 1: Atom mapping of [2-13C]Fructose. Note that KHK activity is distinguished by the accumulation of labeled F1P, whereas HK activity generates labeled F6P.

Experimental Protocol

Phase I: Experimental Design & Tracer Selection

Tracer Specification:

- Compound: D-Fructose [2-13C][6][5]
- Enrichment: >99%
- Form: Pyranose/Furanose equilibrium in solution.
- Concentration: Physiological (0.5 – 2.0 mM) for mechanistic studies; High Load (5.0 – 10.0 mM) for challenge tests (mimicking high-fructose diet).

Control Groups:

- Unlabeled Control: To establish natural abundance baseline.
- [U-13C]Glucose Control: To normalize glycolytic flux capacity relative to fructolysis.

Phase II: Cell Culture & Labeling (Adherent Cells)

Step-by-Step Methodology:

- Seeding: Plate cells (e.g., HepG2, Huh7, or primary hepatocytes) in 6-well plates (cells/well).
- Adaptation: Incubate for 24h in standard DMEM (5 mM Glucose, 10% dialyzed FBS). Note: Dialyzed FBS is crucial to remove background unlabeled sugars.
- Wash: Aspirate media and wash 2x with warm PBS (37°C) to remove residual glucose/lactate.
- Pulse Labeling:

- Add tracer medium: DMEM (No Glucose, No Glutamine) + 5 mM [2-13C]Fructose.
- Optional: Add 2 mM [12C]Glutamine if assessing TCA anaplerosis.
- Time Course:
 - T=0: Immediate quench (background).
 - T=15 min: Early glycolytic intermediates (F1P, F6P).
 - T=60 min: TCA cycle entry (Citrate, Malate).
 - T=24h: Macromolecular synthesis (Lipids/Biomass).

Phase III: Metabolite Extraction (Quenching)

Criticality: F1P and F6P are heat-labile and turn over in seconds. Speed is paramount.

- Quench: Rapidly aspirate media. Immediately place plate on dry ice/ethanol slurry or liquid nitrogen.
- Wash: Add 1 mL ice-cold saline (0.9% NaCl, 4°C) to rinse. Aspirate immediately.
- Extraction:
 - Add 500 µL Ice-Cold Extraction Solvent (80% Methanol / 20% Water, -80°C).
 - Scrape cells while keeping plate on ice.
- Lysis: Transfer suspension to Eppendorf tubes. Vortex 30s. Freeze-thaw 3x (Liquid N2 37°C bath) to ensure complete membrane disruption.
- Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
- Drying: Transfer supernatant to glass vial. Evaporate under Nitrogen stream at 30°C. Store at -80°C until analysis.

Phase IV: LC-MS/MS Analysis

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for separating polar sugar phosphates (F1P vs F6P).

LC Conditions:

- Column: Waters BEH Amide or SeQuant ZIC-pHILIC.
- Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (Water).
- Mobile Phase B: Acetonitrile.
- Gradient: 85% B to 40% B over 15 mins.

Targeted MS Transitions (Negative Mode):

Metabolite	Precursor (m/z)	Fragment (m/z)	Retention Time	Diagnostic Value
Fructose-1-P	259.02	97.0 (Phosphate)	Early Eluter	Marker of KHK Activity
Fructose-6-P	259.02	97.0 (Phosphate)	Late Eluter	Marker of HK Activity
DHAP	169.00	97.0	-	Glycolytic Split
Pyruvate	87.00	43.0	-	TCA Entry
Citrate	191.01	111.0	-	TCA Flux

Note: F1P and F6P are isomers. They have identical mass. They MUST be separated chromatographically. F1P typically elutes earlier than F6P on Amide columns.

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for natural isotope abundance (C, H, O, N, P) using software like IsoCor or Polly.

Calculate the Fractional Enrichment (FE):

Where

is the abundance of the isotopomer with

labeled carbons, and

is the total carbon number.

Self-Validating the Pathway (The "Fructose Trap" Check)

To validate your data, calculate the F1P/F6P Ratio:

- Ratio > 10: Indicates dominant Fructolysis (Liver/Kidney phenotype).
- Ratio < 1: Indicates dominant Glycolysis (Tumor/Muscle phenotype).
- Validation: If you treat HepG2 cells (Liver) and see Ratio < 1, the cells may have dedifferentiated (lost KHK expression), a common artifact in culture. This is a critical QC step.

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